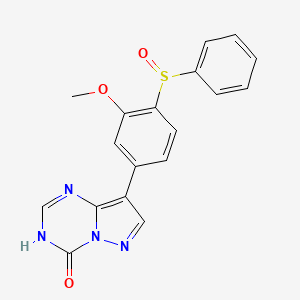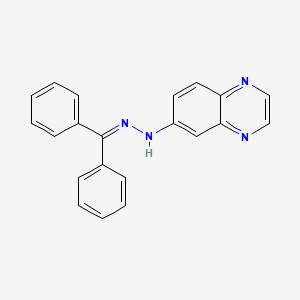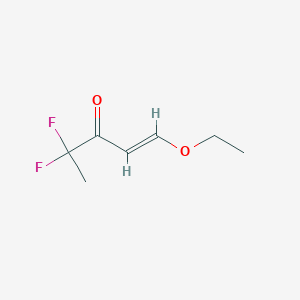
(1E)-1-ethoxy-4,4-difluoropent-1-en-3-one
Overview
Description
(1E)-1-ethoxy-4,4-difluoropent-1-en-3-one is an organic compound characterized by its unique structure, which includes an ethoxy group and two fluorine atoms attached to a pentenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-1-ethoxy-4,4-difluoropent-1-en-3-one typically involves the reaction of ethyl vinyl ether with a difluorinated ketone under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the enolate intermediate, which then undergoes nucleophilic addition to the difluorinated ketone.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. These processes often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(1E)-1-ethoxy-4,4-difluoropent-1-en-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The ethoxy group or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to substitute the ethoxy group or fluorine atoms.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
(1E)-1-ethoxy-4,4-difluoropent-1-en-3-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which (1E)-1-ethoxy-4,4-difluoropent-1-en-3-one exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, potentially leading to the formation of active intermediates that can modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
(1E)-1-ethoxy-4-fluoropent-1-en-3-one: Similar structure but with only one fluorine atom.
(1E)-1-methoxy-4,4-difluoropent-1-en-3-one: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
(1E)-1-ethoxy-4,4-difluoropent-1-en-3-one is unique due to the presence of both an ethoxy group and two fluorine atoms, which confer distinct chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in organic synthesis and materials science.
Properties
Molecular Formula |
C7H10F2O2 |
|---|---|
Molecular Weight |
164.15 g/mol |
IUPAC Name |
(E)-1-ethoxy-4,4-difluoropent-1-en-3-one |
InChI |
InChI=1S/C7H10F2O2/c1-3-11-5-4-6(10)7(2,8)9/h4-5H,3H2,1-2H3/b5-4+ |
InChI Key |
DKOUCCXOYAEDPL-SNAWJCMRSA-N |
Isomeric SMILES |
CCO/C=C/C(=O)C(C)(F)F |
Canonical SMILES |
CCOC=CC(=O)C(C)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details









Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[2-Amino-6-(cyclohexylamino)-4-pyrimidinyl]-2-fluorobenzonitrile](/img/structure/B8353161.png)
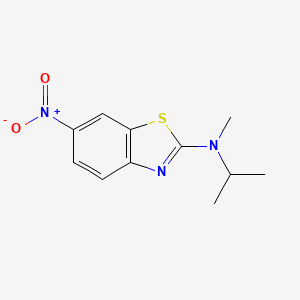
![1-(3-Pyridinylcarbonyl)-4-{[4-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B8353178.png)
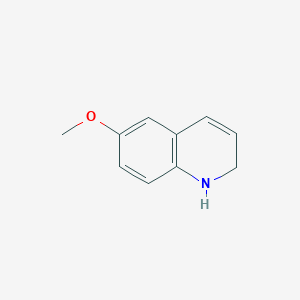
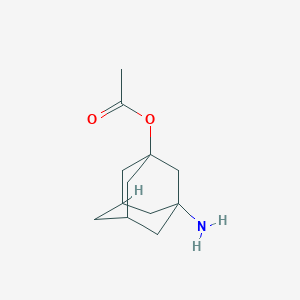
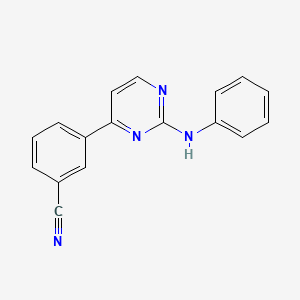
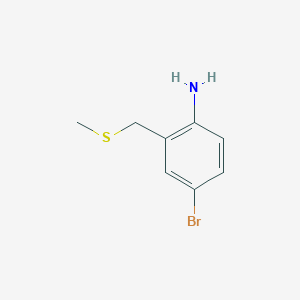
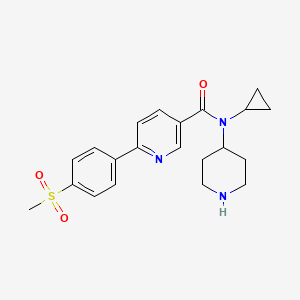
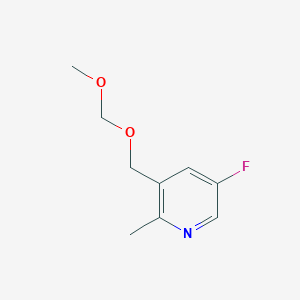
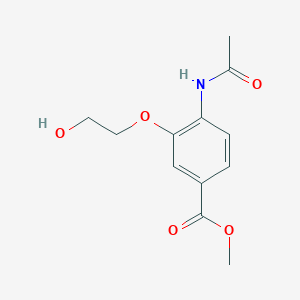
![4-[[[[3-(Dimethylamino)propyl]amino]carbonyl]methyl]benzenemethanamine](/img/structure/B8353240.png)
